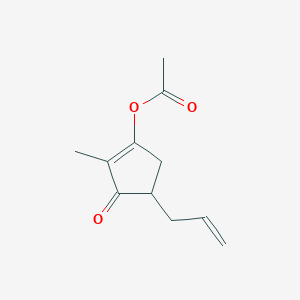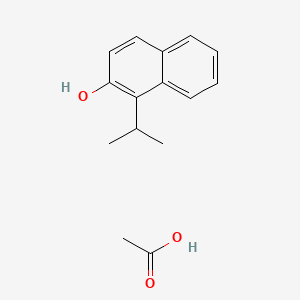
Acetic acid;1-propan-2-ylnaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1-propan-2-ylnaphthalen-2-ol is a chemical compound with the molecular formula C₁₃H₁₄O₂ It is known for its unique structure, which combines an acetic acid moiety with a naphthalene ring substituted with a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-propan-2-ylnaphthalen-2-ol typically involves the esterification of 1-propan-2-ylnaphthalen-2-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are essential to obtain a high-purity product.
化学反应分析
Types of Reactions
Acetic acid;1-propan-2-ylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
科学研究应用
Acetic acid;1-propan-2-ylnaphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;1-propan-2-ylnaphthalen-2-ol involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their function and stability.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetic acid: Similar structure but lacks the propan-2-yl group.
2-Naphthoxyacetic acid: Contains an ether linkage instead of a direct acetic acid attachment.
Uniqueness
Acetic acid;1-propan-2-ylnaphthalen-2-ol is unique due to the presence of the propan-2-yl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthalene derivatives and contributes to its specific applications in various fields.
属性
CAS 编号 |
64374-95-4 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
acetic acid;1-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O.C2H4O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14;1-2(3)4/h3-9,14H,1-2H3;1H3,(H,3,4) |
InChI 键 |
WZBWSZRZQVFPDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


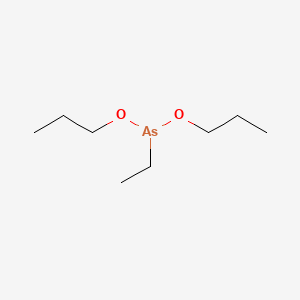

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

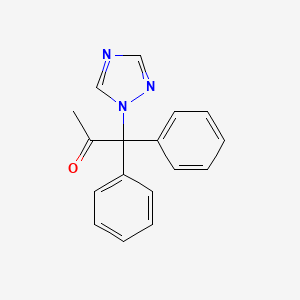
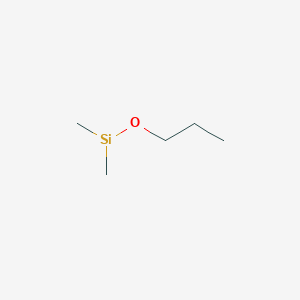
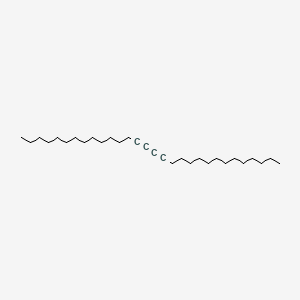
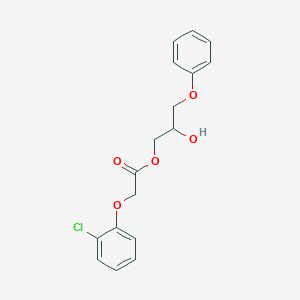

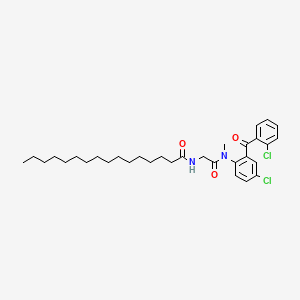
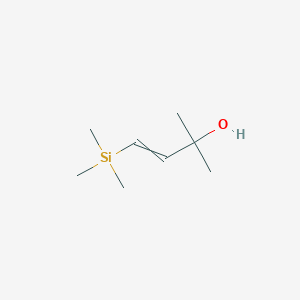
![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
